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molecular formula C19H31NO4 B601841 2-Nitro-2-(4-octylphenethyl)propane-1,3-diol CAS No. 374077-88-0

2-Nitro-2-(4-octylphenethyl)propane-1,3-diol

Cat. No. B601841
M. Wt: 337.46
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Patent
US08735627B2

Procedure details

To a mixture of paraformaldehyde (0.13 mol, 9 eq), 4 ml (1.5 eq) of triethylamine in 40 ml of 1,4-dioxane, 3-nitro-1-(4-octylphenyl)propyl acetate (13) (5 g, 0.015 mol) in 50 ml of 1,4-dioxane was added dropwise with stirring at RT, the mixture was slowly heated to 70° C., and stirred for 24 h at this temperature, under TLC control. To the reaction mixture was added water and the mixture, pH adjusted to ˜9-10 and stirred 16 h at 40° C. for deprotection (TLC and HPLC monitoring). After reaction completion (˜2-3 h) the mixture was extracted with ethyl acetate and washed successively with 1 N HCl, sodium bicarbonate solution and brine. The ethyl acetate solution was dried over sodium sulfate and concentrated. The residue was pure enough for transformation to the next step or can be purified by crystallization or silica gel column chromatography using hexane-ethyl acetate as eluent to afford a white solid with mp. 80-82° C., ESIMS 376.2 [M+Na]+
Quantity
0.13 mol
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Name
3-nitro-1-(4-octylphenyl)propyl acetate
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]=[O:2].C(N(CC)CC)C.C(O[CH:14]([C:20]1[CH:25]=[CH:24][C:23]([CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH3:33])=[CH:22][CH:21]=1)[CH2:15][CH2:16][N+:17]([O-:19])=[O:18])(=O)C.O.[O:35]1CCOC[CH2:36]1>>[N+:17]([C:16]([CH2:15][CH2:14][C:20]1[CH:21]=[CH:22][C:23]([CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH3:33])=[CH:24][CH:25]=1)([CH2:1][OH:2])[CH2:36][OH:35])([O-:19])=[O:18]

Inputs

Step One
Name
Quantity
0.13 mol
Type
reactant
Smiles
C=O
Name
Quantity
4 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
3-nitro-1-(4-octylphenyl)propyl acetate
Quantity
5 g
Type
reactant
Smiles
C(C)(=O)OC(CC[N+](=O)[O-])C1=CC=C(C=C1)CCCCCCCC
Name
Quantity
40 mL
Type
reactant
Smiles
O1CCOCC1
Name
Quantity
50 mL
Type
reactant
Smiles
O1CCOCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was slowly heated to 70° C.
STIRRING
Type
STIRRING
Details
stirred for 24 h at this temperature, under TLC control
Duration
24 h
STIRRING
Type
STIRRING
Details
stirred 16 h at 40° C. for deprotection (TLC and HPLC monitoring)
Duration
16 h
CUSTOM
Type
CUSTOM
Details
After reaction completion (˜2-3 h) the mixture
Duration
2.5 (± 0.5) h
EXTRACTION
Type
EXTRACTION
Details
was extracted with ethyl acetate
WASH
Type
WASH
Details
washed successively with 1 N HCl, sodium bicarbonate solution and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ethyl acetate solution was dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
can be purified by crystallization or silica gel column chromatography
CUSTOM
Type
CUSTOM
Details
to afford a white solid with mp. 80-82° C., ESIMS 376.2 [M+Na]+

Outcomes

Product
Name
Type
Smiles
[N+](=O)([O-])C(CO)(CO)CCC1=CC=C(C=C1)CCCCCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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